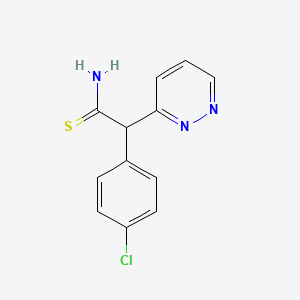

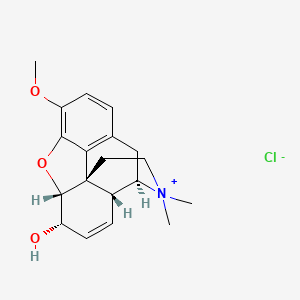

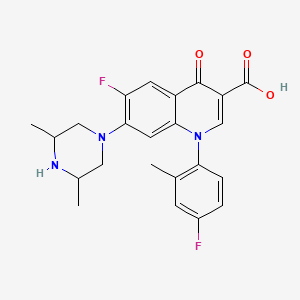

Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

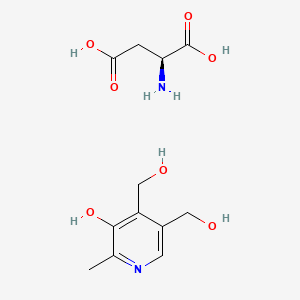

Avermectin A1a, 22,23-dihidro-4’‘-(acetilamino)-5-O-desmetil-4’‘-desoxi-26-((2-metoxietoxi)metoxi)-, (4’'R)- es un derivado de la familia de la avermectina, que son lactonas macrocíclicas con potentes propiedades antihelmínticas e insecticidas. Estos compuestos se utilizan ampliamente en medicina veterinaria y agricultura para controlar infecciones parasitarias y plagas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de derivados de la avermectina generalmente implica reacciones orgánicas complejas de varios pasos. El material de partida suele ser una avermectina natural, que sufre diversas modificaciones químicas para introducir grupos funcionales específicos. Los pasos comunes incluyen:

Hidrogenación: para reducir los dobles enlaces.

Acetilación: para introducir grupos acetilo.

Metoxilación: para agregar grupos metoxi.

Métodos de producción industrial

La producción industrial de derivados de la avermectina generalmente implica procesos de fermentación utilizando cepas modificadas genéticamente de Streptomyces avermitilis, seguidos de la modificación química de los productos de fermentación. El proceso incluye:

Fermentación: para producir el compuesto base de la avermectina.

Extracción y purificación: para aislar el producto deseado.

Modificación química: para introducir grupos funcionales específicos.

Análisis De Reacciones Químicas

Tipos de reacciones

Los derivados de la avermectina pueden sufrir diversas reacciones químicas, incluidas:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos completamente saturados.

Aplicaciones Científicas De Investigación

Los derivados de la avermectina tienen una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utilizan como compuestos modelo para estudiar la química de las lactonas macrocíclicas.

Biología: Se investiga su efecto sobre diversos sistemas biológicos, incluido su papel como moduladores de canales iónicos.

Medicina: Se exploran sus posibilidades para tratar infecciones parasitarias y otras enfermedades.

Industria: Se utilizan en la agricultura para el control de plagas y en medicina veterinaria para el control de parásitos.

Mecanismo De Acción

El mecanismo de acción de los derivados de la avermectina implica la unión a canales iónicos específicos en el sistema nervioso de los parásitos, lo que lleva a un aumento de la permeabilidad a los iones cloruro. Esto da como resultado la hiperpolarización de las células nerviosas, lo que provoca la parálisis y la muerte del parásito. Los objetivos moleculares incluyen los canales de cloruro controlados por glutamato y los receptores de ácido gamma-aminobutírico (GABA).

Comparación Con Compuestos Similares

Los derivados de la avermectina se pueden comparar con otras lactonas macrocíclicas, como:

Ivermectina: Otro antihelmíntico de uso común con propiedades similares pero diferentes grupos funcionales.

Milbemicina: Un compuesto relacionado con un modo de acción similar pero con características estructurales distintas.

Singularidad

Avermectin A1a, 22,23-dihidro-4’‘-(acetilamino)-5-O-desmetil-4’‘-desoxi-26-((2-metoxietoxi)metoxi)-, (4’'R)- es único debido a sus grupos funcionales específicos, que pueden conferir actividades biológicas y propiedades farmacocinéticas distintas en comparación con otros derivados de la avermectina.

Propiedades

Número CAS |

148865-44-5 |

|---|---|

Fórmula molecular |

C54H85NO17 |

Peso molecular |

1020.2 g/mol |

Nombre IUPAC |

N-[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-22-(2-methoxyethoxymethoxymethyl)-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C54H85NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,22,30-31,33-35,39-51,57,59H,12,17-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |

Clave InChI |

PKWQNPKSKLYKFX-NLGMDJEFSA-N |

SMILES isomérico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |

SMILES canónico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.